molecular formula C15H13N5OS B5539944 2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide

2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide

Cat. No. B5539944
M. Wt: 311.4 g/mol
InChI Key: JIRXQMGVOXNBFW-UHFFFAOYSA-N
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Description

The compound “2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide” is a derivative of 1,2,4-triazole . It is a complex organic compound that contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a substituted benzylidenamino compound with a substituted phenoxymethyl compound . The reaction is typically carried out in the presence of a catalytic amount of pyridine .


Molecular Structure Analysis

The molecular structure of “2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide” is complex due to the presence of multiple functional groups. The compound contains a triazole ring, a thioether group, and a pyridine ring .


Chemical Reactions Analysis

The compound “2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide” can undergo various chemical reactions. For instance, it can react with chloroacetic acid in the presence of a catalytic amount of pyridine to form derivatives .

Scientific Research Applications

Organic Synthesis

Compounds with a 1,2,4-triazole moiety, such as the one , are often used in organic synthesis . They can be synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .

Biomedical Applications

1,2,4-triazoles are an important class of compounds due to their numerous biomedical applications . They have been reported to have antibacterial , antifungal , anticancer , antioxidant activity, and anticonvulsant effects .

Antimicrobial Activity

Some 1,2,4-triazole derivatives have shown promising activity against bacteria and yeast-like fungi . This makes them potential candidates for the development of new antimicrobial agents.

Anticancer Activity

1,2,4-triazole derivatives have been reported to have anticancer properties . This suggests that they could be used in the development of new anticancer drugs.

Antihypertensive Activity

Some 1,2,4-triazole derivatives have been reported to have antihypertensive effects . This means they could potentially be used in the treatment of high blood pressure.

Antiviral Activity

1,2,4-triazole derivatives have also been reported to have antiviral properties . This suggests that they could be used in the development of new antiviral drugs.

Propellants and Explosives

Due to their high nitrogen content, 1,2,4-triazole derivatives have found applications as propellants and explosives .

Pyrotechnics

The high nitrogen content of 1,2,4-triazole derivatives also makes them useful in pyrotechnics .

Future Directions

The future research directions for “2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide” could involve further exploration of its synthesis, characterization, and biological activity. More studies are needed to fully understand its mechanism of action and potential applications .

properties

IUPAC Name

2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c21-13(17-12-8-4-5-9-16-12)10-22-15-18-14(19-20-15)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRXQMGVOXNBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyridin-2-yl)acetamide

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